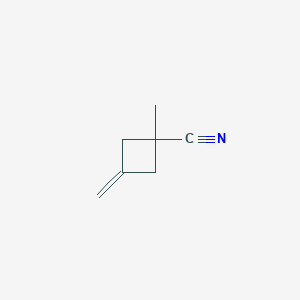

1-Methyl-3-methylenecyclobutanecarbonitrile

Beschreibung

Structural Characterization of 1-Methyl-3-methylenecyclobutanecarbonitrile

Molecular Architecture and Bonding Analysis

Cyclobutane Ring Strain and Hybridization Effects

This compound features a cyclobutane core with significant ring strain due to non-ideal bond angles and torsional interactions. Cyclobutane adopts a non-planar conformation to reduce torsional strain, with interior angles deviating from the tetrahedral ideal of 109.5° to approximately 90°. This angle strain arises from the geometric constraints of the four-membered ring, leading to bent bonds (banana bonds) with partial sp² hybridization.

The hybridization of carbon atoms in cyclobutane differs from ideal sp³:

- C–C bonds : Hybridization approaches sp².86 (10.7° bending from linearity), resulting in bond lengths slightly longer than typical single bonds.

- C–H bonds : Exhibit reduced s-character due to compensation for the excess p-character in C–C bonds. This is reflected in ¹J~¹³C-¹H* coupling constants of 134 Hz for cyclobutane, higher than cyclopentane (128 Hz) but lower than cyclopropane (161 Hz).

The methylene group (CH₂) at position 3 introduces additional strain, as the sp²-hybridized carbon forms a double bond-like interaction with the ring. This creates a pseudo-olefinic character, further influencing the electronic environment of adjacent substituents.

Electronic Structure of Methylene and Nitrile Functional Groups

The methylene group (CH₂) adopts sp² hybridization, forming a planar structure with a partial double bond character between the carbon and the cyclobutane ring. This arrangement leads to:

- π-character in the C–C bond, contributing to conjugation with the adjacent nitrile group.

- Deshielding effects on adjacent hydrogens, influencing NMR chemical shifts.

The nitrile group (C≡N) exhibits sp hybridization, forming a linear, triple-bonded structure with a polar dipole moment. Key electronic features include:

Spectroscopic Identification Techniques

Infrared (IR) Spectral Signatures and Group Frequency Analysis

The IR spectrum of this compound is dominated by three key functional groups:

The nitrile stretch is diagnostic, appearing as a sharp, intense peak near 2240–2260 cm⁻¹. The absence of conjugation with aromatic systems prevents significant frequency lowering, as seen in non-aromatic nitriles. Methylene bending vibrations near 900–1000 cm⁻¹ confirm the presence of the sp²-hybridized group.

Nuclear Magnetic Resonance (NMR) Chemical Shift Assignments

The NMR data for this compound reveal distinct environments for its substituents:

The methyl group’s upfield shift (0.9–1.3 ppm) reflects minimal deshielding, while the methylene protons (2.0–3.0 ppm) are deshielded due to the electron-withdrawing nitrile group. In ¹³C NMR, the nitrile carbon resonates at 110–130 ppm, consistent with sp-hybridized carbons.

Comparative Structural Analysis with Related Cyclobutane Derivatives

Structural Contrasts with 3-Methylenecyclobutanenitrile

This compound differs from 3-methylenecyclobutanenitrile (CAS 15760-35-7) in methyl substitution, altering steric and electronic properties:

| Property | This compound | 3-Methylenecyclobutanenitrile |

|---|---|---|

| Molecular Weight | 107.15 g/mol | 93.13 g/mol |

| Hybridization | Enhanced sp² at C3 due to methyl steric effects | Pure sp² at C3 |

| IR Nitrile Stretch | ~2240 cm⁻¹ (no conjugation) | ~2245 cm⁻¹ |

| ¹H NMR Methyl | 0.9–1.3 ppm | Absent |

The methyl group introduces additional steric strain, potentially altering reactivity toward electrophilic substitution.

Ring Strain and Hybridization Trends in Cyclobutane Derivatives

Cyclobutane derivatives exhibit varying ring strain and hybridization:

| Compound | Ring Strain (kcal/mol) | C–C Hybridization | C–H s-Character | Source |

|---|---|---|---|---|

| Cyclobutane | 26.3 | sp².86 | Reduced | |

| This compound | ~26–28 | sp².86 (C1–C2), sp² (C3) | Further reduced at C3 | |

| Cyclopentane | 0 | sp³ | High |

The methyl and methylene groups in this compound exacerbate ring strain compared to unsubstituted cyclobutane, while maintaining similar hybridization patterns.

Eigenschaften

IUPAC Name |

1-methyl-3-methylidenecyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-3-7(2,4-6)5-8/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFQEOQVRYWZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C)C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634233 | |

| Record name | 1-Methyl-3-methylidenecyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32082-16-9 | |

| Record name | 1-Methyl-3-methylidenecyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Typical Alkylation Procedure:

- Dissolve 3-methylenecyclobutanecarbonitrile in dry THF.

- Add a strong base, often potassium carbonate or potassium bis(trimethylsilyl)amide (KHMDS), to generate the nucleophilic species.

- Introduce methyl iodide dropwise at low temperature (0 °C to room temperature).

- Stir the reaction mixture for several hours to ensure complete alkylation.

- Work-up involves aqueous quenching, organic extraction, drying, and purification by column chromatography.

This method yields this compound with moderate to high efficiency, depending on reaction conditions and purity of reagents.

Alternative Synthetic Routes and Intermediates

Research literature indicates alternative synthetic pathways involving multi-step transformations starting from cyclobutane derivatives:

- Hydrolysis and Curtius degradation of 3-methylenecyclobutanecarbonitrile to form amine intermediates, which can be further converted to the target compound.

- Use of Lewis acid-catalyzed annulation reactions involving bicyclobutanes and other unsaturated compounds to construct substituted cyclobutane rings, which can be functionalized to nitriles and methyl substituents.

These methods are more complex but provide access to structurally related compounds and allow for the exploration of reaction mechanisms and functional group compatibility.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), dry | Aprotic solvent preferred for alkylation |

| Base | Potassium carbonate (K2CO3), KHMDS | Strong bases facilitate deprotonation |

| Temperature | 0 °C to room temperature | Low temperatures control reaction rate |

| Methylating Agent | Methyl iodide (iodomethane) | Common electrophile for methyl introduction |

| Reaction Time | Several hours (12-24 h) | Ensures complete conversion |

| Work-up | Aqueous quench, extraction, drying | Standard organic synthesis procedures |

| Purification | Column chromatography (silica gel) | Isolates pure product |

Spectroscopic and Analytical Characterization

Characterization of the synthesized this compound is performed using:

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR provide structural confirmation, with characteristic signals for the methyl group, methylene substituent, and nitrile carbon.

- Mass Spectrometry (MS): Confirms molecular weight (107.15 g/mol).

- Infrared Spectroscopy (IR): Identifies nitrile stretching vibrations (~2250 cm⁻¹).

- Chromatographic Purity: Verified by gas chromatography or HPLC.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|---|

| Alkylation of 3-methylenecyclobutanecarbonitrile | 3-methylenecyclobutanecarbonitrile | Methyl iodide, K2CO3, THF, 0–25 °C | Moderate to High | Direct methylation, straightforward |

| Hydrolysis and Curtius degradation | 3-methylenecyclobutanecarbonitrile | Acid hydrolysis, Curtius rearrangement | Variable | Multi-step, generates amine intermediates |

| Lewis acid-catalyzed annulation | Bicyclobutanes and unsaturated partners | Lewis acid catalyst, controlled conditions | Moderate | Complex ring construction and functionalization |

Research Findings and Applications

The compound serves as an intermediate in pharmaceutical chemistry, particularly in the synthesis of molecules targeting Janus kinase (JAK) inhibitors and histamine H3 receptor modulators, which have therapeutic relevance in inflammatory, autoimmune, and neurological disorders.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-3-methylenecyclobutanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Primary amines.

Substitution: Various substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-methylenecyclobutanecarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Methyl-3-methylenecyclobutanecarbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylene group can undergo electrophilic substitution. These interactions can lead to the formation of various biologically active compounds, which can interact with specific enzymes or receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-methyl-3-methylenecyclobutanecarbonitrile with analogous cyclic nitriles and esters, focusing on structural, synthetic, and functional differences.

Structural and Functional Group Comparison

| Compound | Molecular Formula | Molecular Weight | Ring Size | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₇H₉N | 107.16 g/mol | 4 | Nitrile, methylene, methyl |

| 3-Methylenecyclobutanecarbonitrile | C₆H₇N | 93.13 g/mol | 4 | Nitrile, methylene |

| Methyl 3-aminocyclopentanecarboxylate | C₇H₁₃NO₂ | 143.18 g/mol | 5 | Ester, amine |

Key Observations :

- Ring Strain : Cyclobutane derivatives exhibit higher ring strain than cyclopentane analogs, increasing reactivity in ring-opening or functionalization reactions .

- Functional Groups : The nitrile group in this compound enhances electrophilicity compared to esters or amines in cyclopentane derivatives .

Reactivity Insights :

- The use of LDA in synthesizing this compound highlights the need for strong bases to deprotonate strained cyclobutane systems, unlike less-strained cyclopentane analogs .

Biologische Aktivität

1-Methyl-3-methylenecyclobutanecarbonitrile (CAS Number: 32082-16-9) is an organic compound belonging to the cyclobutane family, characterized by a four-membered ring structure that includes a nitrile group (-CN) and a methylene group (-CH2). While research on its biological activity is limited, it is essential to explore its potential applications in various fields, particularly in medicinal chemistry and biochemistry.

- Molecular Formula : C7H9N

- Molecular Weight : 119.15 g/mol

- Structure : The compound features a cyclobutane ring with a methyl group and a methylene group attached, which influences its reactivity and biological interactions.

Synthesis

This compound can be synthesized through different methods, primarily involving the reaction of allene with acrylonitrile. The synthesis conditions typically include the use of solvents and catalysts to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound is inferred from studies on structurally similar compounds. The nitrile group is known for participating in nucleophilic addition reactions, while the methylene group can undergo electrophilic substitution, potentially leading to various biologically active derivatives.

The compound's mechanism of action may involve:

- Nucleophilic Addition : The nitrile group may interact with nucleophiles in biological systems, leading to the formation of new compounds.

- Electrophilic Substitution : The methylene group can react with electrophiles, facilitating the creation of derivatives that may exhibit specific biological activities.

Biological Studies and Findings

While direct studies on this compound are scarce, research on related compounds provides insights into its potential biological activities:

Case Study: Similar Compounds

Research on compounds with similar structures has shown varying degrees of biological activity. For instance, studies have highlighted the insecticidal properties of certain nitrile-containing compounds against Aedes aegypti larvae. These findings suggest that structural features such as the presence of a methylene group may enhance biological efficacy.

| Compound | Activity | LC50 (μM) | Reference |

|---|---|---|---|

| 3,4-(Methylenedioxy) cinnamic acid | Larvicidal | 28.9 ± 5.6 | |

| Temephos (positive control) | Larvicidal | <10.94 |

The above table illustrates the larvicidal activity of a related compound, indicating that structural similarities could lead to comparable biological effects.

Applications in Research

This compound is primarily used as a building block in organic synthesis, contributing to the development of more complex molecules. Its derivatives are under investigation for potential applications in medicinal chemistry, particularly as precursors for pharmaceutical compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-methyl-3-methylenecyclobutanecarbonitrile, and how do reaction conditions influence yield?

- Methodology : Cycloaddition reactions involving allene derivatives and acrylonitrile under controlled temperatures (e.g., 80–100°C) are commonly employed. Catalytic systems like palladium or nickel complexes may enhance regioselectivity. Yield optimization requires precise stoichiometric ratios of reactants and inert atmospheres (e.g., nitrogen) to prevent side reactions .

- Data Note : A 2024 study reported yields of ~70% using allene-acrylonitrile cycloaddition, with side products attributed to uncontrolled polymerization of acrylonitrile .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

- Analytical Techniques :

- NMR Spectroscopy : H NMR peaks at δ 2.8–3.2 ppm (cyclobutane protons) and δ 5.5–6.0 ppm (methylene protons) confirm the cyclobutane backbone. C NMR distinguishes nitrile carbons at ~120 ppm .

- Mass Spectrometry : Molecular ion peaks at m/z 93.13 (matching the molecular weight) and fragmentation patterns (e.g., loss of HCN) validate the structure .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Hazard Mitigation : The compound is classified as harmful (Xn) with acute toxicity (Risk Phrase R20/21/22). Use fume hoods, nitrile gloves, and eye protection. Storage recommendations include inert atmospheres and avoidance of oxidizers due to nitrile reactivity .

Advanced Research Questions

Q. How do steric and electronic effects in this compound influence its reactivity in Diels-Alder reactions?

- Mechanistic Insight : The strained cyclobutane ring increases reactivity, while the electron-withdrawing nitrile group directs regioselectivity. Computational studies (e.g., DFT calculations) reveal transition-state stabilization via conjugation between the nitrile and dienophile π-system .

- Experimental Validation : Kinetic studies show accelerated reaction rates compared to non-cyclic nitriles, with endo selectivity observed in cycloadditions with furan derivatives .

Q. What strategies resolve contradictions in reported biological activity data for cyclobutanecarbonitrile derivatives?

- Data Reconciliation : Cross-validate assays (e.g., enzyme inhibition vs. cytotoxicity) to isolate target effects. For example, discrepancies in IC values may arise from solvent interference (e.g., DMSO quenching reactive intermediates). Use orthogonal techniques like SPR or ITC to confirm binding affinities .

Q. Can this compound serve as a precursor for photoactive materials?

- Research Findings : Preliminary studies suggest UV-induced [2+2] cycloaddition with alkenes generates rigid polymer networks. FT-IR monitoring of nitrile group conversion (>90% at 254 nm) supports applications in photoresponsive materials. Challenges include side reactions under prolonged irradiation .

Q. How do computational models predict the environmental persistence of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.